(Z)-2-(5-bromo-2-methoxybenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
This compound is a benzofuran-3(2H)-one derivative featuring a brominated and methoxy-substituted benzylidene group at position 2, a diethylamino-methyl substituent at position 7, and a hydroxyl group at position 4. The (Z)-configuration indicates the spatial arrangement of the benzylidene moiety relative to the ketone oxygen. Bromine and methoxy groups often enhance lipophilicity and binding affinity, while the diethylamino-methyl group may improve solubility and membrane permeability .
Properties
IUPAC Name |
(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO4/c1-4-23(5-2)12-16-17(24)8-7-15-20(25)19(27-21(15)16)11-13-10-14(22)6-9-18(13)26-3/h6-11,24H,4-5,12H2,1-3H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPLJNQJINRBGQ-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)Br)OC)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)Br)OC)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(5-bromo-2-methoxybenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex derivative of benzofuran, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 364.22 g/mol. The structure consists of a benzofuran core substituted with a bromo group, a methoxy group, and a diethylamino group, which contribute to its biological properties.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of benzofuran derivatives. For instance, compounds similar to the one discussed have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. In particular, one study reported that certain benzofuran derivatives reduced these cytokines by up to 93.8% and 98%, respectively . The mechanism involves suppression of the NF-κB pathway, which plays a critical role in inflammation.
2. Antioxidant Properties
Benzofuran derivatives are also noted for their antioxidant activity. They can scavenge free radicals and reduce oxidative stress markers in various cellular models. This property is crucial in preventing cellular damage linked to chronic diseases such as cancer and neurodegenerative disorders.
3. Anticancer Activity
The compound has shown promise in anticancer research. Studies on related benzofuran derivatives indicate selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers . The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.
4. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of benzofuran derivatives have revealed activity against both Gram-positive and Gram-negative bacteria . The minimal inhibitory concentrations (MIC) suggest that these compounds could be developed into new antimicrobial agents.
5. Neuroprotective Effects
Given its structural characteristics, there is potential for neuroprotective effects against conditions like Alzheimer’s disease. Compounds with similar scaffolds have been reported to inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission in the brain .
Case Studies
- Anti-inflammatory Study : A derivative demonstrated a significant reduction in inflammatory markers in murine macrophage cells after treatment with the compound at varying concentrations.
- Cytotoxicity Assay : A colorimetric assay using WST-1 reagent indicated that the compound exhibited selective toxicity towards cancer cells compared to normal cells, suggesting its potential as an anticancer agent.
- Antimicrobial Screening : Compounds were tested against Bacillus subtilis and Escherichia coli, revealing selective antibacterial activity with lower MIC values against Gram-positive bacteria .
Data Tables
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their biological activities are summarized below:
Key Observations:
- Bromine and Cytotoxicity: Brominated benzofurans (e.g., ) exhibit cytotoxic activity against cancer cell lines, but bromination may reduce cytotoxicity compared to non-brominated precursors .
- Amino Substituents: The diethylamino-methyl group in the target compound likely enhances solubility compared to analogs with methoxyethyl or hydroxyl groups (e.g., vs. ). Ethoxy linkers (as in Derivative 5) may improve spatial flexibility for target interactions .
- Hydroxyl vs. Methoxy groups balance lipophilicity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
